Methyl 2-[(1-aminocyclopropanecarbonyl)amino]-4-tert-butyl-1,3-thiazole-5-carboxylate;hydrochloride
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Overview
Description
Methyl 2-[(1-aminocyclopropanecarbonyl)amino]-4-tert-butyl-1,3-thiazole-5-carboxylate;hydrochloride is a complex organic compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the cyclization of a suitable precursor containing the thiazole ring, followed by the introduction of the amino and tert-butyl groups. The reaction conditions typically require the use of strong bases or acids, and the reactions are often carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency. The use of continuous flow chemistry could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 2-[(1-aminocyclopropanecarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
Methyl 2-[(1-aminocyclopropanecarbonyl)amino]-4-ethyl-1,3-thiazole-5-carboxylate;hydrochloride
Uniqueness: This compound is unique due to its tert-butyl group, which can influence its chemical reactivity and biological activity. The presence of this bulky group may enhance its stability and selectivity in various reactions and applications.
Properties
IUPAC Name |
methyl 2-[(1-aminocyclopropanecarbonyl)amino]-4-tert-butyl-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-12(2,3)8-7(9(17)19-4)20-11(15-8)16-10(18)13(14)5-6-13;/h5-6,14H2,1-4H3,(H,15,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFCEEZRUPEUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)NC(=O)C2(CC2)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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